3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a benzaldehyde moiety substituted with a pyrazole ring, specifically at the 3-position, and an ethyl group at the 1-position of the pyrazole. Pyrazoles and their derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The compound can be classified under organic compounds, specifically as an aromatic aldehyde due to the presence of the benzaldehyde functional group. Its chemical structure can be represented by the molecular formula and it has a molecular weight of approximately 188.23 g/mol. The compound is identified by its CAS number 99662-34-7.
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde typically involves several steps:
For example, one method involves refluxing phenylhydrazine with a suitable ketone in the presence of acetic acid to yield the pyrazole intermediate. Subsequent reactions can utilize reagents such as phosphorus oxychloride to facilitate the formation of the desired aldehyde functionality .
The molecular structure of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde consists of:
The compound's structural formula can be represented as follows:
Key spectral data for this compound typically includes:
3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde can participate in various chemical reactions:
For instance, when treated with amines under acidic conditions, it can yield corresponding imines, which are valuable intermediates in organic synthesis .
The mechanism of action for compounds like 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde often involves interaction with biological targets such as enzymes or receptors. The pyrazole moiety is known to exhibit significant pharmacological activity due to its ability to mimic natural substrates or inhibitors in biological pathways.
Upon interaction with target biomolecules, this compound may alter enzymatic activity or receptor binding affinity, leading to physiological effects such as anti-inflammatory or anti-cancer activities .
Key chemical properties include:
Relevant analytical data often includes spectroscopic results confirming functional groups present within the compound .
3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde has several scientific uses:
Pyrazole-benzaldehyde hybrids represent a privileged scaffold in modern drug design due to their dual functionality: the pyrazole ring provides robust pharmacophore anchoring capabilities, while the aldehyde group enables versatile synthetic transformations. These compounds exhibit remarkable molecular diversity through their capacity to participate in condensation, cyclization, and nucleophilic addition reactions. The structural geometry of pyrazole derivatives—characterized by planar aromaticity and dipole stabilization—facilitates specific binding interactions with biological targets. This is evidenced by numerous FDA-approved drugs containing pyrazole cores, including celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) [9].
The aldehyde functionality serves as a critical molecular handle for constructing complex architectures. Its electrophilic carbonyl carbon readily forms:
Table 1: Key Chemical Properties of Representative Pyrazole-Benzaldehyde Hybrids
Compound Name | CAS No. | Molecular Formula | Molecular Weight | logP* | Hydrogen Bond Acceptors |
---|---|---|---|---|---|
3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde | 1247994-29-1 | C₁₂H₁₂N₂O | 200.24 | 2.38 | 3 |
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | 676348-38-2 | C₇H₁₀N₂O | 138.17 | 1.42 | 2 |
4-(1H-Pyrazol-3-yl)benzaldehyde | 179057-29-5 | C₁₀H₈N₂O | 172.18 | 1.89 | 2 |
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde | 1214622-44-2 | C₁₂H₁₂N₂O | 200.24 | 2.41 | 2 |
*Calculated partition coefficient values from search results [1] [3] [5]
The strategic positioning of the aldehyde group relative to the pyrazole ring significantly influences binding orientation. Meta-substituted benzaldehydes like 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde exhibit superior conformational flexibility compared to ortho- or para-substituted analogs, enabling optimal target engagement in enzyme binding pockets. This geometric advantage has been exploited in developing kinase inhibitors where the extended linear conformation allows deep penetration into hydrophobic clefts [9].
3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde (C₁₂H₁₂N₂O, CAS 1247994-29-1) serves as a pivotal molecular building block for synthesizing pharmaceutically relevant compounds. Its chemical architecture features three critical regions:
This compound's synthetic utility is demonstrated in its application toward anticancer agents. Research shows its conversion to N-tert-butanesulfinyl imines via condensation with (R)-tert-butanesulfinamide catalyzed by titanium tetraisopropoxide at 50°C, achieving diastereomeric excess up to 99.4%. These intermediates were subsequently transformed into pyrazol-4-yl-derived N-Boc-homoallylamines, precursors to biologically active piperidine-2,4-diones. These structures incorporate dual pharmacophoric elements: the pyrazole ring (signal transduction modulation) and the piperidinedione scaffold (enzyme inhibition) [3].
Table 2: Key Pharmaceutical Derivatives Synthesized from 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde
Derivative Class | Synthetic Application | Biological Activity | Reference |
---|---|---|---|
N-tert-Butanesulfinyl imines | Diastereoselective allylation | Precursors to piperidine-2,4-dione anticancer agents | [3] |
3-Aminoisoquinoline derivatives | Condensation with 4-aminobenzamides | Antitumor activity against HCT-116 (IC₅₀ = 18 μM) and T-47D (GI₅₀ = 1.9 μM) cells | [3] |
Pyrazolo[2,3-d]pyrimidines | Multicomponent microwave-assisted reaction | Kinase inhibition (structural characterization) | [3] [6] |
Pyrazolo furan-2(5H)-ones | Doebner-type multicomponent condensation | SARS-CoV-2 protease inhibition (docking studies) | [6] |
The ethyl substituent at the pyrazole N1 position provides crucial metabolic stability by blocking cytochrome P450-mediated dealkylation pathways. This modification enhances the compound's utility as a synthetic precursor since the ethyl group remains intact during subsequent transformations. Additionally, the aldehyde group undergoes clean Knoevenagel condensations with pyruvic acid derivatives to form unsaturated intermediates that further react with aromatic amines to generate furanone-based heterocycles. These reactions typically proceed under mild conditions (reflux in acetic acid) with yields exceeding 68-83% [6].
Molecular docking studies indicate that derivatives synthesized from this aldehyde show promising target affinity against disease-relevant proteins. For instance, furanone derivatives exhibit significant binding energy values (-8.2 to -9.7 kcal/mol) against SARS-CoV-2 main protease (PDB ID: 6Y84) through:
The compound's physicochemical profile (molecular weight 200.24 g/mol, TPSA 34.89 Ų, rotatable bonds 3) aligns perfectly with drug-likeness parameters, making it an ideal starting material for lead generation. Commercial availability in high purity (≥98%) further enhances its utility in medicinal chemistry programs [1] [7]. Its structural simplicity combined with multidimensional reactivity establishes 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde as a versatile cornerstone in hybrid pharmacophore design.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7